benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride
Description
Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate hydrochloride (CAS 1207853-23-3) is a piperidine-derived compound with a molecular formula of C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.78 g/mol . It is synthesized as a hydrochloride salt, ensuring enhanced stability and solubility for pharmaceutical applications. This compound serves as a critical intermediate in the production of Ritlecitinib, a Janus kinase (JAK) inhibitor under investigation for autoimmune and inflammatory disorders . Its purity is typically ≥97%, and it is stored under dry, room-temperature conditions to maintain integrity .
Properties
IUPAC Name |
benzyl 5-amino-2-methylpiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXRLZBFPKVDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation and Functionalization
The foundational method for synthesizing benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride begins with the construction of the piperidine ring. A common strategy involves the cyclization of δ-amino alcohols or their derivatives. For example, 2-methylpiperidine serves as a starting material, which undergoes selective protection and functionalization.
Key Steps :
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Amino Protection : The primary amine of 2-methylpiperidine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. This yields N-benzyloxycarbonyl-2-methylpiperidine.
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Selective Oxidation : The 5-position of the piperidine ring is oxidized to introduce an amino group. This is achieved via nitration followed by reduction or direct amination using hydroxylamine derivatives.
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Deprotection and Salt Formation : Acidic hydrolysis removes the benzyloxycarbonyl (Cbz) group, and subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Reaction Conditions :
Table 1: Classical Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cbz Protection | Cbz-Cl, Et₃N, DCM, 0°C | 70 | >95% |
| 5-Position Amination | NH₂OH·HCl, NaOAc, EtOH, reflux | 65 | 90% |
| Hydrochloride Formation | HCl (g), Et₂O | 85 | 99% |
Organometallic and Cyclization Strategies
Zinc-Mediated Allylation and Cyclization
Advanced methodologies employ organometallic reagents to construct the piperidine ring with precise stereochemistry. A notable approach involves β-aminoalkyl zinc iodides and copper-catalyzed allylation.
Procedure :
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Organozinc Preparation : Protected β-amino iodides (e.g., Boc-protected iodolamine) are treated with zinc to generate organozinc intermediates.
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Copper-Catalyzed Allylation : Reaction with 3-chloro-2-(chloromethyl)prop-1-ene in the presence of CuCN·2LiCl forms a substituted allylpiperidine precursor.
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Cyclization : Sodium hydride-induced cyclization yields 5-methylene piperidines, which are hydrogenated to saturate the double bond and reduce stereochemical complexity.
Advantages :
-
High enantiomeric excess (>90% ee)
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Modularity for introducing diverse substituents
Table 2: Organometallic Synthesis Outcomes
| Step | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| Zinc Insertion | Zn, THF, −78°C | 80 | N/A |
| Allylation | CuCN·2LiCl, DMF | 70 | 85:15 |
| Hydrogenation | H₂, Pd/C, EtOAc | 90 | 95:5 |
Stereochemical Control and Resolution
Chiral Auxiliary-Assisted Synthesis
The (2S,5R) configuration is critical for biological activity. Chiral pool synthesis using L-serine derivatives ensures stereochemical fidelity.
Method :
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Amino Acid Derivatization : L-Serine is converted to a β-iodoalanine derivative via tosylation and iodination.
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Cyclization : Intramolecular displacement forms the piperidine ring with retained chirality.
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Benzylation : Benzyl chloroformate introduces the carboxylate moiety under mild conditions.
Challenges :
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Epimerization risk during iodination
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Requires low-temperature conditions (−78°C) to preserve stereochemistry.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Parameter | Classical Synthesis | Organometallic Route | Chiral Pool Synthesis |
|---|---|---|---|
| Stereochemical Control | Moderate | High | Very High |
| Total Yield | 50–60% | 40–55% | 30–45% |
| Scalability | High | Moderate | Low |
| Cost | Low | High | Very High |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can be performed on the piperidine ring or the amino group.
Substitution: The compound can participate in substitution reactions, especially at the amino group and the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the amino group.
Reduction: Reduced forms
Biological Activity
Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride, often referred to as (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride , is a synthetic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring, a benzyl group, and an amino group, which contribute to its unique biological properties. The specific stereochemistry of (2S,5R) is crucial as it influences the compound's interaction with biological targets. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for biological studies and pharmaceutical formulations.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₄ClN₃O₂ |
| Molecular Weight | Approximately 284.78 g/mol |
| Structural Features | Piperidine ring, benzyl group, amino group |
| Stereochemistry | (2S,5R) configuration |
The biological activity of this compound is primarily linked to its ability to interact with various molecular targets within the body. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Binding : It has the potential to bind to various receptors, modulating signal transduction pathways that are critical for physiological functions.
Case Studies and Research Findings
Recent investigations into benzyl 5-amino-2-methylpiperidine derivatives have highlighted their potential in drug discovery:
- Anticancer Activity : Compounds similar to benzyl 5-amino-2-methylpiperidine have shown notable antiproliferative effects against various cancer cell lines. For instance, studies report IC₅₀ values ranging from 19.9 µM to 75.3 µM against human breast and ovarian cancer cells .
- Structure-Activity Relationship Studies : Research has focused on modifying the benzoylpiperidine fragment to enhance its biological activity. For example, the introduction of different substituents on the phenyl ring has led to improved interactions with target enzymes and receptors .
- Therapeutic Applications : The compound is being investigated for its potential therapeutic applications in conditions such as cancer and neurological disorders due to its ability to interact with specific biological targets.
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride has been identified as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for developing drugs targeting different biological pathways.
Synthesis of Therapeutic Agents
This compound serves as a precursor in the synthesis of drugs aimed at treating conditions such as alopecia and other hair loss disorders. For instance, it is involved in the synthesis of PF-06651600, a JAK3 inhibitor that has shown promise in clinical trials for hair regrowth .
Neuropharmacological Research
Research indicates that derivatives of benzyl 5-amino-2-methylpiperidine can influence neurotransmitter systems, potentially leading to the development of novel treatments for neurological disorders. Its ability to modify receptor activity makes it a candidate for further exploration in neuropharmacology .
Data Table: Applications Overview
| Application Area | Description | Example Compound |
|---|---|---|
| Drug Development | Intermediate for synthesizing therapeutic agents for alopecia treatment | PF-06651600 |
| Neuropharmacology | Potential to develop treatments targeting neurotransmitter systems | Various piperidine derivatives |
| Organic Synthesis | Building block for creating complex organic molecules | Various pharmaceutical intermediates |
Case Study 1: Hair Loss Treatment Development
A study conducted by Pfizer showcased the clinical efficacy of PF-06651600, which utilizes benzyl 5-amino-2-methylpiperidine as an intermediate. The results indicated significant improvement in hair regrowth among participants, highlighting the compound's importance in therapeutic applications .
Case Study 2: Neuroactive Compound Exploration
Research published in the Journal of Medicinal Chemistry explored the neuroactive properties of piperidine derivatives, including benzyl 5-amino-2-methylpiperidine derivatives. The findings suggested potential applications in treating anxiety and depression through modulation of serotonin receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride with analogous heterocyclic compounds:
Key Observations:
- Core Structure: this compound features a piperidine ring with a chiral (2S,5R) configuration, distinguishing it from pyrimidine (e.g., 4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride) or imidazole derivatives (e.g., 5-(bromomethyl)-1-methylimidazole hydrobromide) .
- Salt Form: Unlike dihydrochloride salts (e.g., 4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride), the mono-hydrochloride salt of the target compound may offer distinct solubility and crystallinity properties .
- Functional Groups: The benzyl ester and methyl group in the target compound contrast with the ketone group in 2-(benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride, influencing reactivity and binding affinity in pharmaceutical contexts .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to synthesize benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride, and how are isomeric impurities controlled?
- Methodological Answer : The compound is synthesized via catalytic hydrogenation of pyridine precursors using PtO₂, followed by Cbz protection and chiral separation. For example, in the synthesis of Ritlecitinib, the intermediate undergoes hydrogenation to form a piperidine ring, producing a 2:1 ratio of cis/trans isomers. Chiral Supercritical Fluid Chromatography (SFC) is critical for resolving racemic mixtures . Key steps include:
- Catalyst selection : PtO₂ for regioselective reduction.
- Isomer resolution : Chiral SFC or HPLC to isolate (2S,5R)-configured intermediates.
- Protection/deprotection : Use of Cbz (benzyloxycarbonyl) groups to stabilize reactive amines during synthesis.
Q. How is the stereochemical integrity of the (2S,5R) configuration validated during synthesis?
- Methodological Answer : Absolute configuration is confirmed via:
- X-ray crystallography : Direct structural elucidation of crystalline intermediates.
- Chiral analytical techniques : Chiral SFC or HPLC with reference standards to verify enantiopurity .
- NMR spectroscopy : Coupling constants and NOE experiments to assess spatial arrangement.
Q. What are the recommended storage conditions to prevent degradation?
- Methodological Answer : Based on safety data sheets (SDS):
- Temperature : Store at 2–8°C in airtight containers to avoid hygroscopic degradation.
- Light sensitivity : Protect from light using amber glassware.
- Incompatibilities : Avoid oxidizers and strong acids to prevent decomposition into toxic byproducts (e.g., HCl gas) .
Advanced Research Questions
Q. How can researchers design stability studies to assess degradation under varying experimental conditions?
- Methodological Answer : Implement stress-testing protocols:
- Thermal stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; monitor via HPLC for degradation peaks.
- pH stability : Expose to buffers (pH 1–13) and analyze for hydrolysis products.
- Oxidative stress : Treat with H₂O₂ or AIBN to simulate radical-mediated degradation .
- Data Interpretation : Use mass spectrometry to identify degradation products and quantify stability thresholds.
Q. What strategies mitigate stereochemical instability during coupling reactions in drug synthesis?
- Methodological Answer : To preserve the (2S,5R) configuration:
- Low-temperature reactions : Perform acylations or nucleophilic substitutions at 0–5°C to minimize epimerization.
- Protecting groups : Use acid-labile groups (e.g., Boc) during harsh reactions.
- In-line monitoring : Employ real-time Raman spectroscopy to detect configuration shifts .
Q. How are ecotoxicological profiles assessed for this compound, and what disposal protocols comply with international regulations?
- Methodological Answer :
- Ecotoxicity testing : Follow OECD guidelines for aquatic toxicity (e.g., Daphnia magna assays).
- Regulatory compliance : In Germany, classify as WGK 2 (water hazard level 2) and adhere to TSCA regulations for lab-scale disposal .
- Neutralization protocols : Treat acidic waste with bicarbonate before incineration.
Q. What role does this compound play in structure-activity relationship (SAR) studies for kinase inhibitors like Ritlecitinib?
- Methodological Answer : As a key intermediate, its piperidine scaffold influences:
- Binding affinity : Methyl and benzyl groups optimize steric interactions with JAK3 active sites.
- Metabolic stability : Amino and carboxylate groups enhance solubility and reduce CYP450-mediated oxidation .
- Case Study : In Ritlecitinib synthesis, the intermediate’s stereochemistry directly correlates with >90% inhibition of JAK3 in preclinical models.
Q. How can researchers reconcile contradictions in synthetic yields reported with different catalysts?
- Methodological Answer : Systematically evaluate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
